4-(Pyridin-4-YL)piperazin-2-one

Beschreibung

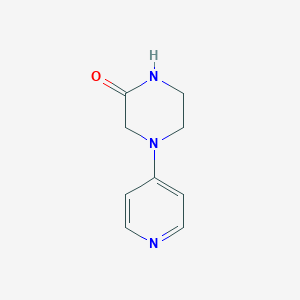

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-pyridin-4-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-9-7-12(6-5-11-9)8-1-3-10-4-2-8/h1-4H,5-7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDFJPZJXVQWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596467 | |

| Record name | 4-(Pyridin-4-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166953-18-0 | |

| Record name | 4-(Pyridin-4-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyridin-4-YL)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Pyridin-4-YL)piperazin-2-one (CAS No. 166953-18-0), a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes available information on its core properties, potential synthetic pathways, and predicted pharmacological relevance based on the well-established characteristics of its constituent chemical moieties: the pyridine ring and the piperazinone core. This guide aims to serve as a foundational resource for researchers investigating this compound and similar molecular scaffolds.

Introduction and Chemical Identity

4-(Pyridin-4-YL)piperazin-2-one is a small molecule featuring a pyridine ring linked to a piperazin-2-one core. The pyridine moiety is a common pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The piperazinone scaffold is a versatile building block in medicinal chemistry, often explored for its potential to interact with various biological targets. The strategic combination of these two fragments suggests that 4-(Pyridin-4-YL)piperazin-2-one may possess interesting pharmacological properties.

Table 1: Core Properties of 4-(Pyridin-4-YL)piperazin-2-one

| Property | Value | Source |

| CAS Number | 166953-18-0 | [1] |

| IUPAC Name | 4-(Pyridin-4-yl)piperazin-2-one | Inferred |

| Molecular Formula | C₉H₁₁N₃O | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| Canonical SMILES | C1C(=O)NCCN1C2=CC=NC=C2 | Inferred |

Physicochemical Properties (Predicted)

Due to the absence of specific experimental data, the following physicochemical properties are predicted based on the compound's structure and data from structurally related molecules. These values should be considered estimates and require experimental validation.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Likely a solid at room temperature. |

| Boiling Point | Not available | Expected to be high due to polar nature and hydrogen bonding capabilities. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF). Limited solubility in water. | The pyridine and piperazinone moieties contribute to its polarity. |

| LogP | ~0.5 - 1.5 | Indicates moderate lipophilicity, which is often favorable for drug-like molecules. |

| pKa | Basic pKa associated with the pyridine nitrogen. | The exact value would be influenced by the electron-withdrawing effect of the piperazinone ring. |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A plausible synthetic route would involve the nucleophilic substitution reaction between a suitable piperazin-2-one precursor and a 4-halopyridine.

Caption: A proposed synthetic route to 4-(Pyridin-4-YL)piperazin-2-one via SNAr reaction.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step methodology based on general procedures for similar reactions. This protocol requires experimental optimization and validation.

-

Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added a base, for instance, potassium carbonate (2.0-3.0 eq).

-

Addition of Reagents: 4-Chloropyridine hydrochloride (1.1 eq) is added to the reaction mixture. The hydrochloride salt is often used for stability and can be neutralized in situ by the excess base.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours (typically 12-24 hours). The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-(Pyridin-4-YL)piperazin-2-one.

Potential Pharmacological Significance

The pharmacological profile of 4-(Pyridin-4-YL)piperazin-2-one has not been explicitly reported. However, based on its structural components, it is possible to infer potential areas of biological activity. Many pyridinylpiperazine derivatives are known to interact with various receptors and enzymes in the central nervous system (CNS).

Inferred Mechanism of Action

The presence of the pyridinylpiperazine moiety suggests potential interactions with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The nitrogen atoms in the structure can act as hydrogen bond acceptors, and the aromatic pyridine ring can participate in π-π stacking interactions with aromatic residues in receptor binding pockets.

Caption: Inferred biological targets for 4-(Pyridin-4-YL)piperazin-2-one.

Potential Therapeutic Applications

Given the prevalence of the pyridinylpiperazine scaffold in CNS-active drugs, potential therapeutic applications for derivatives of 4-(Pyridin-4-YL)piperazin-2-one could include:

-

Antipsychotics: Many atypical antipsychotics feature a pyridinylpiperazine core.

-

Antidepressants: Modulation of serotonin receptors is a key mechanism for many antidepressant medications.

-

Anxiolytics: Similar to antidepressants, targeting serotonergic pathways can have anxiolytic effects.

It is important to emphasize that these are speculative applications based on structural analogy and require extensive biological evaluation to be confirmed.

Spectroscopic Characterization (Predicted)

No experimental spectral data for 4-(Pyridin-4-YL)piperazin-2-one has been identified. The following are predicted key features that would be expected in its spectra.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons of the pyridine ring (likely in the δ 7.0-8.5 ppm region). - Methylene protons of the piperazinone ring (likely in the δ 3.0-4.5 ppm region). - A broad singlet for the NH proton of the amide. |

| ¹³C NMR | - Aromatic carbons of the pyridine ring (δ 120-150 ppm). - Carbonyl carbon of the piperazinone (δ ~170 ppm). - Aliphatic carbons of the piperazinone ring (δ 40-60 ppm). |

| IR Spectroscopy | - N-H stretching vibration (~3200-3400 cm⁻¹). - C=O (amide) stretching vibration (~1650-1680 cm⁻¹). - C=N and C=C stretching vibrations from the pyridine ring (~1500-1600 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak [M+H]⁺ at m/z 178.09. |

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-(Pyridin-4-YL)piperazin-2-one is not available. Standard laboratory safety precautions should be taken when handling this compound. Based on the safety profiles of related compounds like piperazine, it should be handled with care, avoiding inhalation, ingestion, and skin contact. Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

4-(Pyridin-4-YL)piperazin-2-one represents a molecule of interest for further investigation in the field of medicinal chemistry. While there is a notable lack of specific experimental data, this guide provides a foundational understanding based on its chemical structure and the known properties of its constituent moieties. Future research should focus on:

-

Developing and optimizing a reliable synthetic route.

-

Full characterization of its physicochemical properties.

-

Comprehensive spectroscopic analysis to confirm its structure.

-

In vitro and in vivo pharmacological profiling to determine its biological activity and potential therapeutic applications.

This foundational work is crucial for unlocking the full potential of this and similar compounds in drug discovery and development.

References

Sources

4-(Pyridin-4-YL)piperazin-2-one molecular structure and weight

Introduction

4-(Pyridin-4-yl)piperazin-2-one is a heterocyclic compound featuring a pyridine ring linked to a piperazin-2-one core. This structural motif is of significant interest in medicinal chemistry, as the combination of a pyridine ring and a piperazine moiety can enhance biological activity.[1] The pyridine provides a key aromatic system capable of various intermolecular interactions, while the piperazinone scaffold offers a rigid, three-dimensional structure with hydrogen bond donors and acceptors. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and synthesis, offering a foundational resource for its application in research and drug development.

Compound Identification

| Identifier | Value |

| IUPAC Name | 4-(Pyridin-4-yl)piperazin-2-one |

| Molecular Formula | C₉H₁₁N₃O |

| CAS Number | 166953-18-0[2] |

Part 1: Molecular Structure and Weight

The fundamental characteristics of a compound are its molecular weight and structure. These properties dictate its behavior in both chemical and biological systems.

Molecular Weight

The molecular weight of 4-(Pyridin-4-yl)piperazin-2-one has been determined to be 177.20 g/mol .[2][3] This value is crucial for stoichiometric calculations in synthesis, analytical quantification, and formulation development.

| Property | Value | Source |

| Molecular Weight | 177.20 g/mol | [2][3] |

| Molecular Formula | C₉H₁₁N₃O | [2][3] |

Structural Elucidation

The structure of 4-(Pyridin-4-yl)piperazin-2-one is defined by the covalent arrangement of its atoms. It consists of a piperazin-2-one ring system where the nitrogen atom at position 4 is substituted with a pyridin-4-yl group.

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. It acts as a weak base and can participate in hydrogen bonding and π-stacking interactions.

-

Piperazin-2-one Ring: A six-membered saturated heterocycle containing two nitrogen atoms and a carbonyl group at position 2. This core provides a rigid scaffold.

-

Amide Functional Group: The C=O group within the piperazinone ring is a classic amide, featuring a hydrogen bond acceptor (oxygen) and a nearby hydrogen bond donor (the N-H proton).

-

Tertiary and Secondary Amines: The piperazinone ring contains both a tertiary amine (at the junction with the pyridine ring) and a secondary amine (N-H).

Below is a 2D representation of the molecular structure.

Caption: 2D diagram of 4-(Pyridin-4-YL)piperazin-2-one.

Part 2: Physicochemical Properties

The physicochemical properties of a molecule are critical predictors of its behavior in a pharmaceutical context, influencing everything from solubility and stability to its ability to cross biological membranes.

| Property | Predicted Value | Significance in Drug Development |

| pKa (most basic) | ~7.5-8.5 | Influences ionization state at physiological pH (7.4), affecting solubility and receptor binding. |

| LogP | ~0.5-1.5 | Indicates lipophilicity and affects absorption, distribution, metabolism, and excretion (ADME) properties. |

| Hydrogen Bond Donors | 1 | The N-H group in the piperazinone ring can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the carbonyl oxygen can accept hydrogen bonds. |

| Polar Surface Area | ~50-60 Ų | Relates to membrane permeability and oral bioavailability. |

Note: These values are estimations based on the structure and may vary slightly based on the prediction software used.

Part 3: Synthesis and Characterization

General Synthetic Approach

The synthesis of piperazine-containing compounds often involves multi-step processes.[4][5] A common strategy for creating N-aryl piperazines is through nucleophilic substitution reactions. A plausible, generalized pathway for synthesizing 4-(Pyridin-4-yl)piperazin-2-one would involve the reaction of a piperazin-2-one precursor with a suitable 4-substituted pyridine, such as 4-chloropyridine or 4-fluoropyridine, under basic conditions.

The following diagram illustrates a conceptual workflow for the synthesis.

Caption: Conceptual workflow for the synthesis of 4-(Pyridin-4-yl)piperazin-2-one.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected spectroscopic data are as follows:

-

¹H NMR (Proton NMR): The spectrum would show characteristic signals for the protons on the pyridine ring (typically in the aromatic region, ~7.0-8.5 ppm) and distinct signals for the methylene (-CH₂-) protons of the piperazinone ring (typically in the aliphatic region, ~3.0-4.5 ppm). The N-H proton would likely appear as a broad singlet.

-

¹³C NMR (Carbon NMR): The spectrum would display nine distinct carbon signals, including those for the carbonyl group (~165-175 ppm), the carbons of the pyridine ring (~110-150 ppm), and the aliphatic carbons of the piperazinone ring (~40-60 ppm).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (m/z ≈ 177.2 or 178.2, respectively).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch (~3200-3400 cm⁻¹), the C-H stretches (~2850-3100 cm⁻¹), and a strong C=O (amide) stretch (~1650-1680 cm⁻¹).

Part 4: Relevance in Drug Discovery

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[6] Its derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, and antifungal properties.[6] The combination of a piperazine core with a pyridine moiety is a strategy often employed to enhance interactions with biological targets, particularly within the central nervous system.[1]

Specifically, derivatives of piperazine connected to aromatic systems have been investigated as:

-

Selective Serotonin Reuptake Inhibitors (SSRIs): A study on 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives demonstrated potent serotonin reuptake inhibition, highlighting the potential of this combined scaffold in developing new antidepressants.[7]

-

Antipsychotic Agents: The interaction with dopamine and serotonin receptors is a key mechanism for many antipsychotic drugs, and the pyridinyl-piperazine motif is a common feature in molecules targeting these receptors.[8]

The rigid structure of 4-(Pyridin-4-yl)piperazin-2-one, combined with its specific arrangement of hydrogen bond donors and acceptors and its aromatic system, makes it an attractive starting point or fragment for the design of novel therapeutic agents targeting a variety of biological pathways.

Conclusion

4-(Pyridin-4-yl)piperazin-2-one is a well-defined chemical entity with a molecular weight of 177.20 g/mol . Its structure, combining the pharmacologically significant pyridine and piperazinone motifs, provides a versatile scaffold for medicinal chemistry. The physicochemical properties of this compound are favorable for its potential development as a drug candidate. The established synthetic routes for related N-aryl piperazines offer a clear path for its production and modification. This technical guide provides the foundational knowledge necessary for researchers to utilize this compound in the exploration of new therapeutic agents.

References

-

Sunway Pharm Ltd. 4-(PYRIDIN-4-YL)PIPERAZIN-2-ONE - CAS:166953-18-0. Available from: [Link]

-

Yilmaz, F. et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. 2020, 65(1), 71-79. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. 2021, 223, 113644. Available from: [Link]

-

Organic Chemistry Portal. Piperazine synthesis. Available from: [Link]

Sources

- 1. cas 1291475-02-9|| where to buy 4-(piperazin-1-yl)pyridine-2-carboxylic acid [english.chemenu.com]

- 2. 4-(PYRIDIN-4-YL)PIPERAZIN-2-ONE - CAS:166953-18-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1854289-81-8|4-(Pyridin-2-yl)piperazin-2-one|BLD Pharm [bldpharm.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 4-(Pyridin-2-yl)piperazin-1-amine [smolecule.com]

Biological activity of pyridinylpiperazinone compounds

An In-Depth Technical Guide to the Biological Activity of Pyridinylpiperazinone Compounds

Abstract

The pyridinylpiperazinone scaffold represents a "privileged structure" in modern medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this class of compounds, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the core mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of pyridinylpiperazinone derivatives.

Introduction to the Pyridinylpiperazinone Core

The fusion of a pyridine ring with a piperazinone moiety creates a heterocyclic system with a unique combination of physicochemical properties. The piperazine component often enhances pharmacokinetic characteristics, such as solubility and bioavailability, while the pyridine ring provides a key interaction point for various biological targets.[1][3] This structural combination has proven to be a fertile ground for the discovery of potent modulators of cellular signaling pathways.

The biological activities of these compounds are extensive, including but not limited to:

-

Anticancer/Antineoplastic Activity: Primarily through the inhibition of key protein kinases and the induction of apoptosis.[4][5]

-

Anti-inflammatory Effects: By targeting enzymes involved in the inflammatory cascade, such as phosphodiesterases.[6][7]

-

Antimicrobial and Antifungal Properties: Exhibiting activity against various pathogenic bacteria and fungi.[8][9][10]

-

Other Therapeutic Areas: Including anticoagulation via Factor Xa inhibition and potential anticonvulsant effects.[11]

This guide aims to synthesize the current understanding of these activities, explaining the causal relationships between chemical structure, molecular mechanism, and cellular response, thereby providing a self-validating framework for future research and development.

Structure-Activity Relationships (SAR)

The biological profile of a pyridinylpiperazinone derivative is exquisitely sensitive to its substitution pattern. Understanding these structure-activity relationships is fundamental to designing compounds with enhanced potency and selectivity.

-

The Piperazine Moiety: Modifications to the piperazine ring are critical for modulating target affinity and selectivity. For instance, in the context of α-adrenoreceptor antagonists, the substitution pattern on the piperazine ring can define a lipophilic binding pocket, with specific stereoisomers showing vastly different potencies.[12] The presence of the piperazine ring itself is often crucial for activity.[12][13]

-

The Pyridine Ring: The pyridine ring often acts as a hydrogen bond acceptor or donor, anchoring the molecule within the active site of a target protein, such as the hinge region of a kinase.[2][14] The position and nature of substituents on this ring can fine-tune these interactions and impact overall activity.[15]

-

Linkers and Appended Moieties: The groups attached to the core scaffold play a pivotal role. For example, in a series of pyridazinone-based diarylurea derivatives designed as surrogates for sorafenib, the nature of the arylurea moiety significantly influenced both anticancer and antimicrobial activity.[8] Similarly, for piperazinylpyrimidine compounds, specific substitutions led to selective inhibition of mutant forms of kinases like PDGFRA, a crucial aspect for overcoming drug resistance.[5]

Key Biological Activities & Mechanisms of Action

Potent Anticancer Activity

The most extensively documented activity of pyridinylpiperazinone compounds is their ability to inhibit the proliferation of cancer cells.[5][16] This is achieved through several interconnected mechanisms.

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[4][14] Many pyridinylpiperazinone derivatives function as ATP-competitive kinase inhibitors, targeting key oncogenic signaling pathways.[14][17]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[18][19] Pyridinylpiperazinone compounds have been developed as potent inhibitors of PI3K and/or mTOR, effectively blocking downstream signaling, preventing cell proliferation, and sensitizing cancer cells to chemotherapy.[18][20][21]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Compounds that inhibit VEGFR-2 can effectively starve tumors of nutrients and oxygen.[8][22]

-

Other Kinase Targets: Various derivatives have shown potent and selective inhibition against other cancer-relevant kinases, including C-terminal Src Kinase (CSK), Platelet-Derived Growth Factor Receptors (PDGFR), and Aurora kinases.[5][23][24]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Beyond kinase inhibition, these compounds can directly trigger programmed cell death (apoptosis) and halt the cell division cycle.

-

Apoptosis Induction: Treatment with certain pyridinylpiperazinone derivatives leads to the activation of intrinsic and extrinsic apoptotic pathways. This is evidenced by the release of cytochrome c from mitochondria and the activation of caspases (caspase-3/7, -8, and -9), which are the executioner enzymes of apoptosis.[25][26]

-

Cell Cycle Arrest: These compounds can block cell cycle progression at specific checkpoints, most commonly the G2/M or G0/G1 phases.[13][25] This prevents cancer cells from dividing and proliferating, ultimately leading to cell death.

Anti-inflammatory Activity

Chronic inflammation can contribute to a variety of diseases, including cancer and autoimmune disorders.[6] Pyridinylpiperazinone derivatives have demonstrated significant anti-inflammatory potential.

-

Mechanism: PDE4 Inhibition: Phosphodiesterase type 4 (PDE4) is an enzyme that degrades cyclic AMP (cAMP), a key intracellular signaling molecule that suppresses inflammation. By inhibiting PDE4, certain pyridazinone derivatives increase intracellular cAMP levels, leading to a reduction in the production of potent pro-inflammatory cytokines and chemokines, such as TNF-α and IL-1β, by immune cells like macrophages.[6][27]

Antimicrobial and Antifungal Activity

An emerging area of interest is the dual functionality of certain derivatives as both anticancer and antimicrobial agents.[8] This is particularly relevant for cancer patients who are often immunocompromised and susceptible to infections.

-

Antibacterial Activity: Various compounds have shown significant activity against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria.[8][9][28]

-

Antifungal Activity: Efficacy has also been demonstrated against fungal pathogens like Candida albicans and Aspergillus species.[8][10][28]

Experimental Evaluation: Protocols and Methodologies

The validation of biological activity requires robust and reproducible experimental protocols. The following section outlines key in vitro assays for assessing the anticancer properties of pyridinylpiperazinone compounds.

Caption: A typical workflow for in vitro anticancer drug discovery.

In Vitro Anticancer Assays

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals, which are then solubilized for quantification.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[25]

-

Compound Treatment: Prepare serial dilutions of the pyridinylpiperazinone compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (or GI₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.[29]

This protocol determines the effect of a compound on cell cycle progression.

Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates into DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Step-by-Step Protocol:

-

Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

-

Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples using a flow cytometer.

-

Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase. A significant accumulation of cells in a particular phase indicates cell cycle arrest.[13]

Data Presentation: Comparative Anticancer Activity

The following table summarizes the reported inhibitory concentrations (IC₅₀/GI₅₀) for representative pyridinylpiperazinone and related compounds against various cancer cell lines.

| Compound Class/Name | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

| 3,6-diunsaturated 2,5-DKP (Cmpd 11) | A549 (Lung) | 1.2 | [25] |

| 3,6-diunsaturated 2,5-DKP (Cmpd 11) | HeLa (Cervical) | 0.7 | [25] |

| Piperazinylpyrimidine (Cmpd 15) | MDA-MB-468 (Breast) | Potent Growth Inhibitor | [5] |

| Vindoline-Piperazine (Cmpd 23) | MDA-MB-468 (Breast) | 1.00 | [1] |

| Pyridine-urea (Cmpd 8e) | MCF-7 (Breast) | 0.11 (72h) | [22] |

| Piperazine-TSC (Cmpd L³) | HCT116 (Colon) | 0.12 | [13] |

Future Directions and Therapeutic Potential

The pyridinylpiperazinone scaffold is a validated platform for the development of novel therapeutics. Future research should focus on several key areas:

-

Enhancing Selectivity: A major challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects and associated toxicities.[5] Future design strategies should leverage detailed structural biology to create compounds that target specific kinases or even mutant isoforms driving resistant cancers.

-

Developing Dual-Function Agents: The discovery of compounds with both anticancer and antimicrobial properties opens a new therapeutic avenue, particularly for treating vulnerable cancer patients.[8]

-

Optimizing Pharmacokinetics: Early assessment of pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial to ensure that potent compounds have suitable absorption, distribution, metabolism, and excretion (ADME) profiles for clinical success.[30][31]

References

-

Zou, Y., et al. (2020). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Marine Drugs. [Link]

-

Harris, C. S., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]

- Google Patents. (2013). Piperazinylpyrimidine analogues as protein kinase inhibitors. US8609672B2.

-

Soudon, J., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]

-

Abdel-aziz, M., et al. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry. [Link]

-

Nassar, M. Y., et al. (2023). Synthesis and anti-inflammatory activity of certain piperazinylthienylpyridazine derivatives. Journal of the Iranian Chemical Society. [Link]

-

LoRusso, P. M. (2008). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Seminars in Oncology. [Link]

-

Gaur, R., et al. (2022). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

de Oliveira, R. J., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology. [Link]

-

Quan, M. L., et al. (2005). Design, synthesis, and structure-activity relationships of substituted piperazinone-based transition state factor Xa inhibitors. Journal of Medicinal Chemistry. [Link]

-

Ghasemi, S., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ. [Link]

-

Ghorab, M. M., et al. (2018). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Acta Pharmaceutica. [Link]

-

Upadhyay, N., et al. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Chemical Papers. [Link]

-

Kłak, J., et al. (2017). Piperazinyl fragment improves anticancer activity of Triapine. PLOS ONE. [Link]

-

Szabó, A., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. [Link]

-

Tewari, D., et al. (2020). Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy. Seminars in Cancer Biology. [Link]

-

Iacovelli, R., et al. (2018). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. [Link]

-

Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[4][23][25]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]

-

Rodrigues, F. A. L., et al. (2021). The Antitumor Activity of Piplartine: A Review. Molecules. [Link]

-

Kallur, S. B., et al. (2012). Synthesis and biological activity of piperazine derivatives of phenothiazine. Archiv der Pharmazie. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

-

Di Braccio, M., et al. (1994). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of Medicinal Chemistry. [Link]

-

Al-Ostoot, F. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. [Link]

-

Shiradkar, M. R., et al. (2013). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[8][25]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica. [Link]

-

El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

-

Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

ResearchGate. (2018). List of natural compounds targeting PI3K/AKT/mTOR signaling pathway in various skin cancers (in vitro). [Link]

-

ResearchGate. (2016). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. [Link]

-

Kamal, A., et al. (2021). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules. [Link]

-

Preprints.org. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

-

Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Herrera-Mayorga, V., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

-

Duan, A., et al. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Molecules. [Link]

-

Fauber, B. P., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][4][23][25]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Journal of Cancer Science and Therapy. (2014). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

-

de Oliveira, R. J., et al. (2016). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacological Reports. [Link]

-

Batt, D. G., et al. (1992). Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2019). In vitro and in vivo anticancer activity of piperine. [Link]

-

Gucký, T., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules. [Link]

-

ResearchGate. (2019). An Overview of Synthetic Approaches and Pharmacological Importance of Pyridazine Derivatives. [Link]

-

El-Sayed, M. A. A., et al. (2018). Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation. Molecules. [Link]

-

Lin, T. H., et al. (2012). Pharmacokinetics, safety, and hydrolysis of oral pyrroloquinazolinediamines administered in single and multiple doses in rats. Antimicrobial Agents and Chemotherapy. [Link]

-

Nersesyan, G., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Pharmaceuticals. [Link]

-

Wilding, I. R. (2004). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. Fundamental & Clinical Pharmacology. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US8609672B2 - Piperazinylpyrimidine analogues as protein kinase inhibitors - Google Patents [patents.google.com]

- 5. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activity of certain piperazinylthienylpyridazine derivatives [ouci.dntb.gov.ua]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. Design, synthesis, and structure-activity relationships of substituted piperazinone-based transition state factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 18. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 23. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Pharmacokinetics, safety, and hydrolysis of oral pyrroloquinazolinediamines administered in single and multiple doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Pyridin-4-YL)piperazin-2-one Derivatives and Analogs

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 4-(pyridin-4-yl)piperazin-2-one derivatives and their analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge and offers practical insights into the exploration of this promising chemical scaffold.

Introduction: The Significance of the 4-(Pyridin-4-YL)piperazin-2-one Scaffold

The 4-(pyridin-4-yl)piperazin-2-one core represents a privileged structure in medicinal chemistry, combining the favorable pharmacokinetic properties of the piperazine moiety with the versatile biological activities associated with the pyridine ring.[1][2] Piperazine and its derivatives are integral components of numerous FDA-approved drugs, valued for their ability to enhance water solubility, oral bioavailability, and target affinity.[1][3][4] The pyridine motif is also a cornerstone in pharmacologically active compounds, known to participate in various biological interactions.[2] The fusion of these two pharmacophores in the 4-(pyridin-4-yl)piperazin-2-one scaffold has given rise to a class of molecules with significant potential across diverse therapeutic areas, most notably in oncology as kinase inhibitors.

Synthetic Methodologies: Constructing the Core and its Analogs

The synthesis of 4-(pyridin-4-yl)piperazin-2-one derivatives can be approached through several strategic routes, primarily focusing on the formation of the piperazin-2-one ring and the subsequent or concurrent introduction of the pyridin-4-yl group.

General Synthetic Strategy

A common and effective method for the synthesis of the 4-(aryl)piperazin-2-one core involves the reaction of an N-aryl-ethylenediamine with a suitable two-carbon electrophile, such as chloroacetyl chloride or a related derivative. The pyridin-4-yl moiety can be introduced either at the beginning of the synthetic sequence or in the final steps.

A plausible and adaptable synthetic route is outlined below:

Step 1: Synthesis of 1-(Pyridin-4-yl)ethane-1,2-diamine

The initial step involves the synthesis of the key intermediate, 1-(pyridin-4-yl)ethane-1,2-diamine. This can be achieved through the reaction of 4-chloropyridine with an excess of ethylenediamine. The use of a large excess of ethylenediamine is crucial to minimize the formation of bis-alkylated products.

Step 2: Cyclization to form 4-(Pyridin-4-yl)piperazin-2-one

The resulting 1-(pyridin-4-yl)ethane-1,2-diamine is then cyclized to form the piperazin-2-one ring. This is typically accomplished by reacting the diamine with an α-haloacetylating agent, such as chloroacetyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction proceeds via an initial acylation of the more nucleophilic primary amine, followed by an intramolecular nucleophilic substitution to close the ring.

Experimental Protocol: Synthesis of 4-(Pyridin-4-yl)piperazin-2-one

-

Materials: 4-chloropyridine hydrochloride, ethylenediamine, chloroacetyl chloride, triethylamine, dichloromethane (DCM), sodium bicarbonate, magnesium sulfate, silica gel for column chromatography.

-

Step 1: Synthesis of N1-(pyridin-4-yl)ethane-1,2-diamine.

-

In a round-bottom flask, dissolve 4-chloropyridine hydrochloride in an excess of ethylenediamine.

-

Heat the mixture under reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess ethylenediamine under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain N1-(pyridin-4-yl)ethane-1,2-diamine.

-

-

Step 2: Synthesis of 4-(pyridin-4-yl)piperazin-2-one.

-

Dissolve N1-(pyridin-4-yl)ethane-1,2-diamine and triethylamine (2 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of chloroacetyl chloride (1.1 equivalents) in DCM dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(pyridin-4-yl)piperazin-2-one.

-

Diversification of the Scaffold

Further diversification of the 4-(pyridin-4-yl)piperazin-2-one scaffold can be achieved by introducing substituents on the pyridine ring, the piperazinone ring, or by modifying the exocyclic carbonyl group. For instance, substituted 4-chloropyridines can be used in the initial step to generate analogs with modified pyridine rings. The piperazinone ring can be further functionalized at the N1 position if a suitable protecting group strategy is employed during the synthesis.

Caption: Synthetic workflow for 4-(pyridin-4-yl)piperazin-2-one derivatives.

Biological Targets and Mechanism of Action

Derivatives of the 4-(pyridin-4-yl)piperazin-2-one scaffold have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[5][6][7] While direct evidence for the specific targets of 4-(pyridin-4-yl)piperazin-2-one derivatives is emerging, related structures have demonstrated potent inhibitory activity against key kinases in the PI3K/Akt/mTOR and JAK/STAT signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival.[8] Hyperactivation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[8] Several piperazine-containing compounds have been developed as potent inhibitors of PI3K, Akt, and mTOR kinases.[5][8][9][10][11][12][13][14] It is hypothesized that 4-(pyridin-4-yl)piperazin-2-one derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of these kinases and preventing the phosphorylation of their downstream substrates.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Other Potential Kinase Targets

In addition to the PI3K/Akt/mTOR pathway, other kinase families are also potential targets for 4-(pyridin-4-yl)piperazin-2-one derivatives. For instance, related pyridyl-piperazine and pyridyl-pyrimidine structures have shown inhibitory activity against Janus kinases (JAKs) and FMS-like tyrosine kinase 3 (FLT3), which are key players in hematological malignancies.[6]

Structure-Activity Relationships (SAR)

While a comprehensive SAR table for 4-(pyridin-4-yl)piperazin-2-one derivatives is not yet available in the public domain, we can infer potential SAR trends from related series of kinase inhibitors.

| R1 (on Pyridine) | R2 (on Piperazinone) | Target Kinase | IC50 (nM) | Notes |

| H | H | PI3Kδ | 1.3 | Potent and selective inhibition.[12] |

| H | 3-methyl | PI3Kδ | 0.7 | Increased potency with small alkyl substitution.[12] |

| 6-amino | H | mTOR | 0.25 | Aminopyridine enhances mTOR inhibition.[7] |

| H | 4-propionyl | mTOR | Low nM | Acyl group at N1 position of piperazine enhances potency.[8] |

| H | H | JAK2 | 27 | Balanced dual inhibition.[6] |

| H | H | FLT3 | 30 | Balanced dual inhibition.[6] |

Key SAR Insights (Inferred):

-

Substitution on the Pyridine Ring: The electronic and steric properties of substituents on the pyridine ring are likely to play a crucial role in modulating kinase selectivity and potency. Electron-donating groups, such as an amino group at the 6-position, have been shown to enhance mTOR inhibition in related scaffolds.[7]

-

Substitution on the Piperazinone Ring: Modifications at the N1 position of the piperazinone ring can significantly impact activity. Acyl groups, for example, have been shown to increase the potency of mTOR inhibitors.[8] Small alkyl groups at other positions on the ring can also influence potency.[12]

-

Overall Conformation: The rigidity of the piperazin-2-one ring helps to lock the molecule in a specific conformation, which can be advantageous for binding to the active site of a target kinase.

In Vitro and In Vivo Evaluation Protocols

The biological evaluation of 4-(pyridin-4-yl)piperazin-2-one derivatives typically involves a tiered approach, starting with in vitro enzymatic and cellular assays, followed by in vivo studies in animal models.

In Vitro Assays

Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

-

Materials: Recombinant kinase, substrate peptide, ATP, test compound, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well or 384-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol: Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[15][16][17]

-

Materials: Cancer cell lines, culture medium, test compound, MTT solution, DMSO.[15][16]

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.[16]

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[15]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[15]

-

Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm.[16]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

In Vivo Assays

Protocol: Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

-

Materials: Immunocompromised mice, cancer cell line, test compound formulated for in vivo administration.

-

Procedure:

-

Implant cancer cells subcutaneously into the flank of the mice.

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Conclusion and Future Directions

The 4-(pyridin-4-yl)piperazin-2-one scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this core structure, combined with the potential for diverse biological activities, makes it an attractive area for further investigation. Future research should focus on:

-

Elucidation of Specific Kinase Targets: A comprehensive kinase profiling of a library of 4-(pyridin-4-yl)piperazin-2-one derivatives is needed to identify their primary biological targets.

-

Systematic SAR Studies: A detailed investigation of the structure-activity relationships will guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of Other Therapeutic Areas: Given the broad range of biological activities associated with piperazine and pyridine derivatives, the therapeutic potential of this scaffold beyond cancer should be explored.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this exciting class of molecules. The insights and protocols presented herein are intended to facilitate the design and execution of experiments that will ultimately unlock the full therapeutic potential of 4-(pyridin-4-yl)piperazin-2-one derivatives and their analogs.

References

- Jafari, E., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 16(2), 647–658.

- Kandeel, M. M., et al. (2021). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Chemistry & Biodiversity, 18(9), e2100344.

- Liu, Y., et al. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 28(17), 2851–2855.

- Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356–362.

-

Liu, Q., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1484–1490.

- Bohn, J. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(21), 8878–8897.

- Bohn, J. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(21), 8878–8897.

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

- Wang, X., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035.

- Sim, J. A., et al. (2022). RSK inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(6), 639–653.

- Pfizer Inc. (1987). Phenyl-piperazine anti-arrhythmia agents.

- Esteve, C., et al. (1990). New derivatives of 4-substituted piperazines.

- Lee, S. H., et al. (2014). In vitro NLK Kinase Assay. Bio-protocol, 4(13), e1167.

- Ferla, S., & Gising, J. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6835.

- Abdel-Maksoud, M. S., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & Medicinal Chemistry, 42, 116168.

- Zhao, Y., et al. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry, 181, 111590.

-

Thoreen, C. C., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 55(18), 8175–8184.

- Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(7), 2837–2849.

- Lee, K., et al. (1996). New piperazine derivatives and methods for the preparation thereof and compositions containing the same.

- Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537.

- F. Hoffmann-La Roche AG. (2016). 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS.

- Zhang, S., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 180, 1–16.

- Kallan, N. C., et al. (2010). Tetrasubstituted pyridines as potent and selective AKT inhibitors: Reduced CYP450 and hERG inhibition of aminopyridines. Bioorganic & Medicinal Chemistry Letters, 20(2), 684–688.

- Barlaam, B., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(11), 4469–4482.

- Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637–654.

- Jin, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644.

- Csernák, T., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(13), 4235.

- Zepeda-Velázquez, C. G., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. Pharmaceuticals, 16(12), 1699.

- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532.

- Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1368822.

- Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1368822.

- El-Sayed, M. A. A., et al. (2023).

- Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(3), 619–641.

- Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1368822.

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Li, Y., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][15][18]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 937–942.

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Therapeutic Potential of 4-(Pyridin-4-YL)piperazin-2-one: A Technical Guide to Target Identification and Validation

Abstract

The compound 4-(Pyridin-4-YL)piperazin-2-one stands as a molecule of significant interest within the drug discovery landscape. Its chemical architecture, featuring a synergistic fusion of a pyridine ring and a piperazin-2-one core, positions it as a promising scaffold for the development of novel therapeutics. The pyridine moiety, a ubiquitous heterocycle in numerous FDA-approved drugs, is known to impart a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1][2][3][4][5] Concurrently, the piperazine and piperazin-2-one scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently serving as the backbone for agents targeting a diverse array of biological pathways.[6][7][8] This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of 4-(Pyridin-4-YL)piperazin-2-one, offering a strategic roadmap for researchers and drug development professionals. By dissecting the pharmacology of structurally related compounds and outlining robust experimental validation workflows, this document aims to accelerate the translation of this promising molecule from a chemical entity to a potential therapeutic reality.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of 4-(Pyridin-4-YL)piperazin-2-one is intrinsically linked to the pharmacophoric contributions of its two core components: the pyridine ring and the piperazin-2-one nucleus.

-

The Pyridine Ring: This aromatic heterocycle is a cornerstone of modern medicinal chemistry. Its ability to engage in hydrogen bonding, pi-stacking, and dipole-dipole interactions allows it to bind to a wide variety of protein targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the compound's pharmacokinetic and pharmacodynamic properties.[2] Its presence in numerous clinically successful drugs underscores its versatility in modulating biological activity.[3][4]

-

The Piperazin-2-one Scaffold: The piperazine ring is a common motif in centrally acting agents, often conferring affinity for neurotransmitter receptors.[6] The addition of a carbonyl group to form the piperazin-2-one structure introduces a lactam functionality. This feature can alter the compound's conformational flexibility and introduce an additional hydrogen bond acceptor, potentially refining its target binding profile and metabolic stability. Piperazinone derivatives have been investigated for a range of activities, including antiviral and anticancer properties.[8]

The combination of these two pharmacophores in 4-(Pyridin-4-YL)piperazin-2-one suggests a high probability of interaction with one or more classes of therapeutically relevant proteins. This guide will focus on three primary target classes: G-Protein Coupled Receptors (GPCRs), Protein Kinases, and Ion Channels.

Potential Therapeutic Target Classes

Based on the extensive body of literature surrounding pyridine and piperazine-containing compounds, we can logically deduce the most probable therapeutic target classes for 4-(Pyridin-4-YL)piperazin-2-one.

G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[9][10] The arylpiperazine motif is a well-established pharmacophore for aminergic GPCRs, which include serotonin, dopamine, and adrenergic receptors.[11][12]

The structural resemblance of 4-(Pyridin-4-YL)piperazin-2-one to known aminergic GPCR ligands is striking. The basic nitrogen of the piperazine ring can mimic the endogenous monoamine neurotransmitters, while the pyridinyl group can engage in interactions within the receptor's binding pocket.

-

Serotonin (5-HT) Receptors: Arylpiperazines are classic ligands for various 5-HT receptor subtypes.[13][14] For instance, compounds with a phenylpiperazine core are known to exhibit high affinity for 5-HT1A and 5-HT2A receptors.[11][15] Derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs).[16][17] The activity of 4-(Pyridin-4-YL)piperazin-2-one at these receptors could have implications for treating depression, anxiety, and other neuropsychiatric disorders.

-

Dopamine (D) Receptors: Phenylpiperazine derivatives are also known to interact with dopamine receptors, particularly the D2 subtype.[11][16] Atypical antipsychotics often derive their clinical efficacy from a combination of D2 and 5-HT2A receptor antagonism. The potential for 4-(Pyridin-4-YL)piperazin-2-one to modulate these receptors suggests its possible utility in treating psychosis and other dopamine-related disorders.

-

Adrenergic Receptors: Pyridinylpiperazine derivatives have been identified as potent and selective antagonists of α2-adrenergic receptors.[2][3] Furthermore, arylpiperazines, in general, are a well-studied class of molecules with affinity for α1-adrenoceptors.[4] This suggests that 4-(Pyridin-4-YL)piperazin-2-one could have applications in cardiovascular diseases or other conditions modulated by the adrenergic system.

A systematic approach is required to determine the GPCR binding profile of 4-(Pyridin-4-YL)piperazin-2-one.

Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity of 4-(Pyridin-4-YL)piperazin-2-one to a broad panel of GPCRs.

-

Materials:

-

Membrane preparations from cells expressing the target GPCRs.

-

Radiolabeled ligands specific for each receptor (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]clonidine for α2-adrenergic receptors).[2]

-

4-(Pyridin-4-YL)piperazin-2-one (test compound).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) value for the test compound, which represents its binding affinity.

-

Protocol 2: Functional Assays (cAMP Assay Example)

-

Objective: To determine if 4-(Pyridin-4-YL)piperazin-2-one acts as an agonist or antagonist at a specific GPCR (e.g., a Gs or Gi-coupled receptor).

-

Materials:

-

Cells stably expressing the target GPCR.

-

A known agonist for the receptor.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure (Antagonist Mode):

-

Pre-incubate the cells with varying concentrations of 4-(Pyridin-4-YL)piperazin-2-one.

-

Stimulate the cells with a fixed concentration of the known agonist.

-

Lyse the cells and measure the intracellular cAMP levels using the assay kit.

-

A decrease in the agonist-induced cAMP response indicates antagonistic activity.

-

-

Procedure (Agonist Mode):

-

Incubate the cells with varying concentrations of 4-(Pyridin-4-YL)piperazin-2-one alone.

-

Measure the intracellular cAMP levels.

-

An increase (for Gs) or decrease (for Gi) in cAMP levels indicates agonistic activity.

-

| Potential GPCR Target | Rationale based on Structural Analogs | Therapeutic Area |

| Serotonin Receptors (5-HT1A, 5-HT2A) | Arylpiperazines are well-known ligands.[13][14] | Depression, Anxiety, Schizophrenia |

| Dopamine D2 Receptor | Phenylpiperazine derivatives show high affinity.[11][16] | Schizophrenia, Parkinson's Disease |

| Adrenergic Receptors (α1, α2) | Pyridinylpiperazines are potent antagonists.[2][3][4] | Hypertension, Benign Prostatic Hyperplasia |

Protein Kinases: Inhibiting Key Cellular Processes

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine and piperazine moieties are present in numerous kinase inhibitors.[18][19]

The 4-(Pyridin-4-YL)piperazin-2-one scaffold has features that suggest it could bind to the ATP-binding pocket of protein kinases. The pyridine ring can form hydrogen bonds with the hinge region of the kinase, a common interaction for many kinase inhibitors. The piperazinone core can project substituents into solvent-exposed regions, allowing for modifications to improve potency and selectivity.

-

Epidermal Growth Factor Receptor (EGFR): Phenylpiperazine derivatives have been developed as potent EGFR tyrosine kinase inhibitors.[7] The 4-anilinoquinazoline scaffold, which is structurally related to the pyridinylpiperazine core, is a well-known EGFR inhibitor pharmacophore.[7]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Several inhibitors of this pathway incorporate piperazine and pyridine-like heterocycles.[8][18][20][21] For example, GDC-0941, a potent pan-PI3K inhibitor, contains a piperazine moiety.[22]

-

Other Kinases: The versatility of the pyridinylpiperazine scaffold suggests potential activity against a broader range of kinases. For instance, imidazo[4,5-b]pyridine-based compounds with a piperazine substituent have been identified as dual FLT3/Aurora kinase inhibitors.[23]

Protocol 3: In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of 4-(Pyridin-4-YL)piperazin-2-one against a panel of purified protein kinases.

-

Materials:

-

Recombinant protein kinases.

-

Substrate for each kinase (peptide or protein).

-

ATP (often radiolabeled, e.g., [γ-33P]ATP).

-

4-(Pyridin-4-YL)piperazin-2-one.

-

-

Procedure:

-

Incubate the kinase, substrate, and varying concentrations of the test compound in a reaction buffer.

-

Initiate the reaction by adding ATP.

-

After a defined time, stop the reaction and quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity or using phosphorylation-specific antibodies.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

-

Protocol 4: Cellular Phosphorylation Assay (Western Blot)

-

Objective: To confirm that 4-(Pyridin-4-YL)piperazin-2-one inhibits the activity of a target kinase within a cellular context.

-

Materials:

-

Cancer cell line known to have an activated target kinase pathway.

-

Antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

-

-

Procedure:

-

Treat the cells with varying concentrations of 4-(Pyridin-4-YL)piperazin-2-one for a specified time.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with the specific antibodies.

-

A dose-dependent decrease in the level of the phosphorylated protein indicates on-target inhibition.

-

| Potential Kinase Target Family | Rationale based on Structural Analogs | Therapeutic Area |

| Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) | Phenylpiperazine derivatives are known inhibitors.[7][24] | Cancer |

| PI3K/Akt/mTOR Pathway | Piperazine-containing compounds are potent inhibitors.[8][18][20][21] | Cancer, Neurological Disorders |

| Aurora Kinases | Imidazo[4,5-b]pyridine-piperazine compounds show activity.[23] | Cancer |

Ion Channels: Regulating Ion Flux

Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are important drug targets.[25][26] While the direct evidence for 4-(Pyridin-4-YL)piperazin-2-one as an ion channel modulator is less established than for GPCRs and kinases, the constituent scaffolds have been implicated in ion channel modulation.

-

Pyridine Derivatives: Pyridine-containing compounds have been shown to modulate the activity of various ion channels, including potassium and calcium channels.[2]

-

Piperazine Derivatives: Certain piperazine derivatives have been found to act on voltage-gated calcium channels.[27]

Sources

- 1. Piperazinylimidazo[1,2-a]pyrazines with selective affinity for in vitro alpha-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]